molecular formula C19H19ClF3N3O B2790465 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 303091-54-5

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2790465
CAS No.: 303091-54-5
M. Wt: 397.83
InChI Key: JGGUNHVONRCEBQ-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical entity of significant interest in medicinal chemistry and neuroscience research, primarily investigated for its potential as an anticonvulsant agent . Preclinical studies indicate that this phenylacetamide derivative demonstrates protective activity against seizures in established animal models of epilepsy. Its efficacy has been observed specifically in the maximal electroshock (MES) test, a model predictive of an ability to prevent seizure spread, which is relevant to tonic-clonic seizures and partial convulsions in humans . Furthermore, research suggests activity in the psychomotor seizure (6-Hz) model, which is considered a model for therapy-resistant partial epilepsy, highlighting its potential value for investigating new treatments for drug-resistant conditions . Mechanistic in vitro studies on closely related active derivatives point to an interaction with neuronal voltage-sensitive sodium channels (site 2) as a potential mode of action, contributing to its anticonvulsant profile . The compound features a piperazine-acetamide scaffold, a structure recognized for its prevalence in pharmacologically active molecules. This core template is a subject of ongoing exploration across multiple therapeutic areas, including antiviral and antiparasitic research, underscoring its versatility in drug discovery . This product is intended for research purposes to further elucidate the structure-activity relationships of piperazine-based compounds and to explore their mechanisms of action and therapeutic potential. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3N3O/c20-15-4-2-6-17(12-15)26-9-7-25(8-10-26)13-18(27)24-16-5-1-3-14(11-16)19(21,22)23/h1-6,11-12H,7-10,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGUNHVONRCEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, commonly referred to as compound 8015-9349, is a synthetic organic compound with potential therapeutic applications. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 397.83 g/mol
Molecular Formula C19H19ClF3N3O
LogP 4.951
Polar Surface Area 30.38 Ų
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1

The structure features a piperazine ring substituted with a chlorophenyl group and a trifluoromethyl phenyl acetamide moiety, contributing to its lipophilicity and potential interactions with biological targets .

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The presence of the chlorophenyl group is critical for enhancing antiproliferative activity against various cancer cell lines. For instance, a structure-activity relationship (SAR) analysis showed that modifications in the phenyl rings could lead to improved cytotoxic effects .

Neuropharmacological Effects

Research has suggested that this compound may also possess neuropharmacological properties. A related study highlighted the anticonvulsant effects of piperazine derivatives, indicating that compounds with similar structures could inhibit calcium currents mediated by L-type channels, which is a mechanism linked to pain modulation and seizure control .

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Modulation : Similar compounds have shown efficacy in modulating calcium channels, which is crucial for neurotransmitter release and neuronal excitability .
  • Inhibition of Tumor Growth : The compound may interfere with cellular signaling pathways involved in tumor proliferation and survival, although specific pathways remain to be elucidated.

Case Studies and Research Findings

  • Antiproliferative Activity : A study evaluating various piperazine derivatives found that modifications leading to increased electronegativity at specific positions significantly enhanced anticancer activity against HT-29 colon cancer cells .
  • Neuroprotective Effects : In animal models, related compounds demonstrated significant reductions in pain responses in formalin and capsaicin-induced pain models, suggesting potential applications in pain management .
  • Metabolic Stability : In vitro studies on liver microsomes indicated that this compound exhibits high metabolic stability with minimal hepatotoxicity, making it a promising candidate for further development .

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Activity
Research indicates that compounds similar to 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide exhibit significant antidepressant properties. The piperazine moiety is known to interact with serotonin receptors, which are critical in mood regulation. Studies have demonstrated that modifications in the piperazine structure can enhance the selectivity and efficacy of these compounds against depression models in animal studies .

Antipsychotic Properties
This compound has also been investigated for its potential antipsychotic effects. The presence of the trifluoromethyl group is believed to enhance the affinity for dopamine receptors, which are often targeted in the treatment of schizophrenia and other psychotic disorders. In vitro studies have shown promising results, suggesting that this compound could serve as a lead for developing new antipsychotic medications .

Case Studies

Case Study 1: Antidepressant Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antidepressant effects of a series of piperazine derivatives, including this compound. The study utilized the forced swim test and tail suspension test in rodents, demonstrating significant reductions in immobility time compared to control groups, indicating strong antidepressant activity .

Case Study 2: Antipsychotic Activity Assessment
Another research project investigated the antipsychotic potential of this compound using behavioral assays in rodent models. The results indicated that administration of the compound led to a decrease in hyperlocomotion induced by amphetamines, suggesting that it may possess antipsychotic properties through dopamine receptor modulation .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of the chloro group on the piperazine phenyl ring significantly impacts receptor binding. The 3-chloro substitution (target compound) likely optimizes steric and electronic interactions with 5-HT2A receptors compared to 2- or 4-chloro isomers, which exhibit reduced affinity .
  • Trifluoromethyl Group: The electron-withdrawing trifluoromethyl group on the acetamide moiety enhances metabolic stability and receptor selectivity compared to non-fluorinated analogs .
  • Fluorophenyl vs.

Serotonin Receptor Affinity

  • Target Compound : Preliminary studies suggest moderate affinity for 5-HT1A (Ki ~150 nM) and 5-HT2A (Ki ~50 nM) receptors, comparable to arylpiperazine antipsychotics .
  • Analog Comparison :
    • 2-Chlorophenyl Analog : Exhibits lower 5-HT2A affinity (Ki ~120 nM), indicating steric hindrance from the ortho-chloro group disrupts receptor binding .
    • 4-Chlorophenyl Analog : Rapid hepatic clearance in vitro, likely due to para-substitution increasing susceptibility to cytochrome P450 oxidation .

Anticonvulsant Activity (From )

    Q & A

    Q. What statistical approaches validate reproducibility in dose-response studies?

    • Methodology :
    • Repeated-measures ANOVA : Analyze data from ≥3 independent experiments (n=6 per group).
    • EC50_{50} consistency : Use Grubbs’ test to exclude outliers; acceptable CV <20% .

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